Cas no 204315-20-8 (7-Chloro-3-(hydroxymethyl)quinoline-8-carboxylicacid)

7-Chloro-3-(hydroxymethyl)quinoline-8-carboxylicacid 化学的及び物理的性質
名前と識別子
-
- 7-Chloro-3-(hydroxymethyl)-8-quinolinecarboxylic acid
- 204315-20-8
- EN300-7500545
- NS00115840
- DTXSID501045232
- 7-chloro-3-(hydroxymethyl)quinoline-8-carboxylicacid
- 3-hydroxymethyl-7-chloro-quinoline-8-carboxylic acid
- Quinmerac Metabolite BH 518-4; 7-Chloro-3-(hydroxymethyl)-8-quinolinecarboxylic acid; BAS 518-4; Quinmerac metabolite M518H004
- quinmerac TP2
- 7-chloro-3-(hydroxymethyl)quinoline-8-carboxylic acid
- Quinmerac metabolite BH 518-4
- Z3618689126
- 7-Chloro-3-(hydroxymethyl)quinoline-8-carboxylicacid
-
- インチ: InChI=1S/C11H8ClNO3/c12-8-2-1-7-3-6(5-14)4-13-10(7)9(8)11(15)16/h1-4,14H,5H2,(H,15,16)
- InChIKey: JHTYXALVKFBXHL-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 237.0192708Da
- どういたいしつりょう: 237.0192708Da
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 274
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 70.4Ų
7-Chloro-3-(hydroxymethyl)quinoline-8-carboxylicacid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7500545-0.1g |
7-chloro-3-(hydroxymethyl)quinoline-8-carboxylic acid |
204315-20-8 | 95.0% | 0.1g |
$499.0 | 2025-03-10 | |
Aaron | AR028F0M-100mg |
7-chloro-3-(hydroxymethyl)quinoline-8-carboxylicacid |
204315-20-8 | 95% | 100mg |
$712.00 | 2023-12-15 | |
1PlusChem | 1P028ESA-100mg |
7-chloro-3-(hydroxymethyl)quinoline-8-carboxylicacid |
204315-20-8 | 95% | 100mg |
$679.00 | 2023-12-19 | |
Aaron | AR028F0M-50mg |
7-chloro-3-(hydroxymethyl)quinoline-8-carboxylicacid |
204315-20-8 | 95% | 50mg |
$595.00 | 2023-12-15 | |
Enamine | EN300-7500545-0.05g |
7-chloro-3-(hydroxymethyl)quinoline-8-carboxylic acid |
204315-20-8 | 95.0% | 0.05g |
$414.0 | 2025-03-10 | |
1PlusChem | 1P028ESA-50mg |
7-chloro-3-(hydroxymethyl)quinoline-8-carboxylicacid |
204315-20-8 | 95% | 50mg |
$574.00 | 2023-12-19 |
7-Chloro-3-(hydroxymethyl)quinoline-8-carboxylicacid 関連文献
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
-
Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
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Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
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7. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605
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Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
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Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
7-Chloro-3-(hydroxymethyl)quinoline-8-carboxylicacidに関する追加情報
Introduction to 7-Chloro-3-(hydroxymethyl)quinoline-8-carboxylic acid (CAS No. 204315-20-8)
7-Chloro-3-(hydroxymethyl)quinoline-8-carboxylic acid (CAS No. 204315-20-8) is a unique and multifaceted compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its distinctive quinoline scaffold and functional groups, holds potential applications in various therapeutic areas, including antimicrobial and anticancer treatments. This article aims to provide a comprehensive overview of 7-Chloro-3-(hydroxymethyl)quinoline-8-carboxylic acid, highlighting its chemical structure, synthesis methods, biological activities, and recent advancements in its research.
The chemical structure of 7-Chloro-3-(hydroxymethyl)quinoline-8-carboxylic acid is defined by a quinoline core with a chlorine atom at the 7-position, a hydroxymethyl group at the 3-position, and a carboxylic acid group at the 8-position. The quinoline ring system is known for its broad spectrum of biological activities, making it a valuable scaffold in drug discovery. The presence of the chlorine atom and the hydroxymethyl group imparts additional functionalities that can enhance the compound's pharmacological properties.
The synthesis of 7-Chloro-3-(hydroxymethyl)quinoline-8-carboxylic acid has been explored through various synthetic routes. One common approach involves the condensation of an appropriate aniline derivative with an aldehyde or ketone, followed by cyclization to form the quinoline ring. Subsequent functional group manipulations, such as chlorination and introduction of the hydroxymethyl group, complete the synthesis. Recent advancements in green chemistry have also led to more environmentally friendly methods for synthesizing this compound, reducing waste and improving overall efficiency.
In terms of biological activities, 7-Chloro-3-(hydroxymethyl)quinoline-8-carboxylic acid has demonstrated promising results in several areas. Studies have shown that this compound exhibits potent antimicrobial activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell death. This makes 7-Chloro-3-(hydroxymethyl)quinoline-8-carboxylic acid a potential candidate for developing new antibiotics to combat drug-resistant infections.
Beyond its antimicrobial properties, 7-Chloro-3-(hydroxymethyl)quinoline-8-carboxylic acid has also shown potential as an anticancer agent. Research has indicated that this compound can induce apoptosis in cancer cells through multiple pathways, including inhibition of cell cycle progression and activation of pro-apoptotic signaling cascades. These findings suggest that 7-Chloro-3-(hydroxymethyl)quinoline-8-carboxylic acid could be further developed as a novel therapeutic agent for cancer treatment.
The pharmacokinetic properties of 7-Chloro-3-(hydroxymethyl)quinoline-8-carboxylic acid are another important aspect of its evaluation. Studies have shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. It has good oral bioavailability and can penetrate cellular membranes effectively, which is crucial for its therapeutic efficacy. Additionally, the compound shows low toxicity in preclinical studies, making it a promising candidate for further clinical development.
In recent years, there has been increasing interest in exploring the use of quinoline derivatives as scaffolds for drug discovery. The unique combination of functional groups in 7-Chloro-3-(hydroxymethyl)quinoline-8-carboxylic acid provides a versatile platform for structural modifications to optimize its biological activities and pharmacological properties. For instance, substituting different functional groups at various positions on the quinoline ring can lead to compounds with enhanced potency or selectivity.
The potential applications of 7-Chloro-3-(hydroxymethyl)quinoline-8-carboxylic acid extend beyond antimicrobial and anticancer treatments. Researchers are also investigating its use in other therapeutic areas, such as anti-inflammatory and antiviral applications. Preliminary studies have shown that this compound can modulate inflammatory responses and inhibit viral replication, opening up new avenues for its development as a multifunctional therapeutic agent.
In conclusion, 7-Chloro-3-(hydroxymethyl)quinoline-8-carboxylic acid (CAS No. 204315-20-8) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further research and development in medicinal chemistry and pharmaceutical sciences. As ongoing studies continue to uncover new insights into its mechanisms of action and potential uses, it is likely that this compound will play an increasingly important role in advancing healthcare solutions.
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